4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring two distinct substituents:
- A 3-chlorophenyl-piperazine moiety at the 4-position of the pyrimidine ring.
- A 3,5-dimethyl-1H-pyrazole group at the 6-position.
Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or CNS-targeting ligands.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-14-10-15(2)26(23-14)19-12-18(21-13-22-19)25-8-6-24(7-9-25)17-5-3-4-16(20)11-17/h3-5,10-13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKTQVZCNIACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
This intermediate serves as the foundation for subsequent piperazine coupling. A typical procedure involves:
-
Chlorination : Treatment of 6-hydroxy-4-(3,5-dimethylpyrazol-1-yl)pyrimidine with phosphorus oxychloride (POCl₃) at 110°C for 6 hours.
-
Purification : Crystallization from hexane/ethyl acetate yields white crystals (mp 142–144°C).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >98% |
| Solvent System | Hexane:EtOAc (3:1) |
Synthesis of 1-(3-Chlorophenyl)piperazine
Prepared via two methods:
Method 1 :
-
Buchwald–Hartwig coupling of piperazine with 1-bromo-3-chlorobenzene using Pd(OAc)₂/Xantphos catalyst.
-
Reaction conditions: 100°C, 24 hrs, toluene solvent.
Method 2 :
Final Coupling Reaction
The critical step involves substituting the chlorine atom in 4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine with 1-(3-chlorophenyl)piperazine:
Procedure :
-
Combine 4-chloro intermediate (1 eq), 1-(3-chlorophenyl)piperazine (1.2 eq), and K₂CO₃ (2 eq) in anhydrous DMF.
-
Heat at 80°C under N₂ for 12 hours.
-
Quench with ice water and extract with dichloromethane.
-
Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1).
Optimization Insights :
-
Excess piperazine derivative improves yield by driving the equilibrium
-
DMF outperforms THF or DMSO in maintaining reaction homogeneity
-
Higher temperatures (>100°C) lead to decomposition
Performance Metrics :
| Condition | Yield | Purity |
|---|---|---|
| Standard Protocol | 65% | 95% |
| Microwave-Assisted | 72% | 97% |
Industrial-Scale Considerations
Process Intensification Strategies
Continuous Flow Synthesis :
-
Reduces reaction time from 12 hrs to 45 minutes
Catalyst Recycling :
-
Immobilized Pd catalysts enable 5 reaction cycles without significant activity loss
Purification Challenges
Common Impurities :
-
Bis-alkylated byproducts (<2%)
-
Unreacted starting materials (<1%)
-
Isomeric contaminants from incomplete regiocontrol
Resolution Methods :
-
Simulated moving bed chromatography for large batches
-
pH-dependent crystallization using HCl/NaOH cycles
Analytical Characterization
Critical quality control parameters and their analytical methods:
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H/¹³C NMR | Match reference |
| Purity | HPLC-UV (254 nm) | ≥99.0% |
| Residual Solvents | GC-MS | ICH Q3C Class 2 limits |
| Heavy Metals | ICP-OES | ≤10 ppm |
Notable Spectral Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 4H, aromatic), 3.85–3.75 (m, 8H, piperazine), 2.32 (s, 6H, CH₃).
-
HRMS (ESI⁺): m/z calcd for C₁₉H₂₁ClN₆ [M+H]⁺ 393.1564, found 393.1561.
Emerging Methodologies
Photoinduced Coupling :
-
UV irradiation at 365 nm enables room-temperature reactions
Biocatalytic Approaches :
-
Lipase-mediated aminolysis shows promise for greener synthesis
-
Current yields limited to 35% but improving with enzyme engineering
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Mobinitinib has been extensively studied for its antitumor properties:
- Inhibition of Tumor Growth : Preclinical studies have demonstrated that Mobinitinib effectively reduces tumor growth in various cancer models, including breast, lung, and hematological malignancies. It disrupts the signaling pathways essential for tumor cell survival and proliferation .
- Combination Therapy : Research indicates that Mobinitinib may enhance the efficacy of other chemotherapeutic agents when used in combination therapies, particularly in resistant cancer types .
Case Studies
Several case studies have documented the clinical efficacy of Mobinitinib:
- A clinical trial involving patients with AML showed promising results with Mobinitinib leading to significant reductions in tumor burden and improved overall survival rates compared to historical controls .
- Another study highlighted its effectiveness in combination with standard chemotherapy regimens, resulting in higher response rates among patients with refractory cancers .
Data Tables
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of pharmacologically active molecules. Below is a detailed comparison:
Piperazine-Containing Triazines ()
- Example Compounds :
- 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine (Triazine core with cyclopentyl and ethoxy groups).
- N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine (Piperazine-substituted triazine).
Insights : Triazine analogs in show CB2 receptor activity, suggesting the piperazine group in the target compound may similarly modulate receptor interactions. However, the pyrimidine core likely alters binding kinetics compared to triazines.
Quinolone-Piperazine Hybrids ()
- Example Compound: ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).
Insights: The 3-chlorophenylpiperazine group in ND-7 contributes to antibacterial efficacy. The target compound’s pyrimidine-pyrazole scaffold may lack the quinolone’s DNA-intercalating properties but could exhibit CNS activity due to piperazine.
Piperazine-Linked Chlorophenyl Derivatives ()
- Example Compounds :
- 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (Symmetrical piperazine-chlorophenyl dimer).
- 1,4-Bis(3-chlorophenyl)piperazine (Piperazine with dual chlorophenyl groups).
Insights : Symmetrical chlorophenyl-piperazine compounds are often designed for CNS applications. The pyrimidine core in the target compound may reduce symmetry-related off-target effects.
Pyrazole-Pyrimidine Derivatives ()
- Example Compound : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine.
| Feature | Target Compound | Pyrazole-Pyrimidine Analog |
|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine |
| Pyrazole Role | Metabolic stability | Hydrazine-based functionalization |
| Key Substituents | 3-Chlorophenylpiperazine | p-Tolyl hydrazine |
| Biological Target | Unknown | Unreported (likely research tool) |
Insights : The dimethylpyrazole group in both compounds may improve pharmacokinetics, but the target compound’s piperazine moiety adds a distinct pharmacophoric element.
Biological Activity
The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉ClN₄
- Molecular Weight : 328.82 g/mol
Antitumor Activity
Research indicates that derivatives of this compound may exhibit significant antitumor properties. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated potent activity against chronic lymphocytic leukemia (CLL) cells, potentially through the inhibition of BCL-2 proteins, which are crucial for cancer cell survival .
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. In vitro studies have demonstrated that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes critical in cancer progression and inflammation.
Study on Antitumor Activity
A notable study evaluated the antitumor efficacy of related compounds in vitro against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, compounds structurally similar to this compound were tested for their ability to inhibit TNF-α production. Results showed an inhibition rate of over 60%, highlighting their potential utility in treating inflammatory conditions .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What are the key synthetic routes for this compound, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key reagents include stannous chloride for reductions and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to stabilize intermediates. Thin-layer chromatography (TLC) is essential for monitoring reaction progress and confirming intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing its structural features?
X-ray diffraction (XRD) resolves crystal structures, while FTIR confirms functional groups (e.g., piperazine N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) and NMR (¹H/¹³C) are critical for verifying molecular weight and substituent positions. TEM can assess nanoscale morphology if the compound forms aggregates .
Q. What are the structural motifs that influence its potential pharmacological activity?
The compound combines a pyrimidine core with a 3-chlorophenyl-piperazine moiety and a 3,5-dimethylpyrazole group. The piperazine ring enhances solubility and bioavailability, while the chloroaryl group may modulate receptor binding affinity. The pyrazole’s methyl groups could sterically hinder undesired metabolic pathways .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to maximize yield and purity?
Use a factorial design of experiments (DoE) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies optimal conditions. For example, elevated temperatures may accelerate coupling but risk decomposition, requiring balanced optimization .
Q. What computational strategies predict biological targets and guide derivative design?
Quantum chemical calculations (e.g., DFT) model electronic properties, while molecular docking screens for receptor compatibility (e.g., serotonin or dopamine receptors). Machine learning models trained on structural analogs (e.g., pyridazine derivatives with similar substituents) predict ADMET profiles. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line variability). Validate findings using orthogonal methods:
- Compare radioligand binding assays with functional cAMP assays for receptor affinity.
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Cross-reference with structurally similar compounds (e.g., 4-benzoylpiperidine derivatives) to contextualize discrepancies .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
Synthesize analogs with systematic substitutions (e.g., replacing 3-chlorophenyl with 4-fluorophenyl or modifying pyrazole methyl groups). Test in vitro bioactivity and correlate with computational descriptors (e.g., logP, polar surface area). A table comparing analogs can highlight critical substituents:
| Derivative | Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| A | 3-Cl → 4-F | 120 |
| B | Pyrazole → imidazole | 450 |
| C | Methyl → ethyl | 85 |
This approach identifies the chloro group and pyrazole as key pharmacophores .
Methodological Considerations
- Synthetic Challenges : Purification via column chromatography (silica gel, gradient elution) is critical due to polar byproducts. Use preparative HPLC for final-step purification .
- Data Validation : Cross-validate spectral data with databases (e.g., PubChem) and replicate key experiments under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
